2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one

Lipophilicity TPSA Physicochemical profiling

2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one (CAS 1183925-21-4) is a heterocyclic building block featuring a 3-amino-1,2,4-triazole core connected via a methylene carbonyl bridge to a seven-membered azepane ring. With a molecular formula C₁₀H₁₇N₅O, molecular weight 223.28 g/mol, computed XLogP3 of 0.5, and topological polar surface area (TPSA) of 77 Ų, it occupies a distinct physicochemical niche among triazole-acetamide derivatives that is not replicated by simpler amide or smaller-ring analogs.

Molecular Formula C10H17N5O
Molecular Weight 223.28
CAS No. 1183925-21-4
Cat. No. B2640064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one
CAS1183925-21-4
Molecular FormulaC10H17N5O
Molecular Weight223.28
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CN2C=NC(=N2)N
InChIInChI=1S/C10H17N5O/c11-10-12-8-15(13-10)7-9(16)14-5-3-1-2-4-6-14/h8H,1-7H2,(H2,11,13)
InChIKeyBOBGQBISBLXNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one (CAS 1183925-21-4): Structural Identity and Physicochemical Baseline for Procurement


2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one (CAS 1183925-21-4) is a heterocyclic building block featuring a 3-amino-1,2,4-triazole core connected via a methylene carbonyl bridge to a seven-membered azepane ring [1]. With a molecular formula C₁₀H₁₇N₅O, molecular weight 223.28 g/mol, computed XLogP3 of 0.5, and topological polar surface area (TPSA) of 77 Ų, it occupies a distinct physicochemical niche among triazole-acetamide derivatives that is not replicated by simpler amide or smaller-ring analogs [1].

Why Generic Substitution Fails for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one: The Conformational Penalty of Ring-Size Interchange


Substituting the azepane moiety with smaller saturated nitrogen heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered) is not neutral. The seven-membered azepane ring introduces a unique conformational landscape—lower ring strain and distinct spatial orientation of the amide carbonyl—that directly impacts hydrogen-bonding geometry and target-site complementarity [1]. The 3-amino group on the triazole ring contributes a hydrogen bond donor count of 1 and an acceptor count of 4, creating a balanced H-bond pharmacophore [2]. In-class analogs that replace the azepane with a benzylamide or simple dimethylamide alter both lipophilicity and TPSA, which are known to govern passive permeability and bioavailability [2]. Therefore, no generic triazole-acetamide can be presumed interchangeable without quantitative comparative data on the specific ring system.

Quantitative Differentiation Evidence for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one Versus Closest Analogs


Lipophilicity–Polarity Balance: XLogP3 and TPSA Comparison with Benzylamide and Dimethylamide Analogs

The target compound (XLogP3 = 0.5, TPSA = 77 Ų) exhibits a nearly ideal balance between lipophilicity and polarity for CNS drug-like space [1]. In contrast, the benzylamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (XLogP3 = 0.6, TPSA unavailable but expected higher due to additional amide NH) [2] and the dimethylamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (XLogP3 = -0.7, TPSA = 77 Ų) [3] bracket the target in opposite directions—the dimethylamide being excessively polar and the benzylamide introducing undesirable aromatic bulk without a commensurate lipophilicity gain.

Lipophilicity TPSA Physicochemical profiling Drug-likeness

Molecular Weight Optimization: Balancing Fragment Size Against Rule-of-Five Compliance

At MW = 223.28 g/mol, the target compound sits in the optimal 'fragment-to-lead' window (200–300 Da) where further elaboration can proceed without rapidly exceeding Rule-of-Five limits [1]. The unsubstituted acetamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide (MW = 141.13 g/mol) [2] is too small to encode meaningful target selectivity, while the benzylamide analog (MW = 231.25 g/mol) [3] already approaches the upper bound of fragment space. The target compound provides the largest molecular framework of the trio without sacrificing lead-likeness, offering a superior balance between scaffold complexity and future derivatization potential.

Molecular weight Lead-likeness Fragment-based drug design

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: A Compact Pharmacophore for Target Engagement

The target compound possesses 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), and only 2 rotatable bonds [1]. This minimal rotatable bond count—identical to both the unsubstituted acetamide analog [2] and the dimethylamide analog [3]—means the azepane ring incorporation does not introduce additional conformational entropy penalty. The single HBD (the 3-amino group) ensures that all hydrogen bond donor capacity is concentrated at the triazole end of the molecule, creating a directional pharmacophore that is advantageous for predictable binding orientation in structure-based design.

Hydrogen bonding Rotatable bonds Ligand efficiency

Supplier Availability and Commercial Sourcing Reliability: Multi-Vendor Distribution Versus Single-Source Analogs

The target compound is listed by at least five independent suppliers including American Elements [1], Biosynth (Cat. IXB92521) , AK Scientific (Cat. 0520DH) , CymitQuimica , and Enamine (Cat. EN300-65232) , with standardized purity specifications of ≥95% (some listings at 98%). By contrast, the closest structural analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is available primarily through a single supplier (AK Scientific, Cat. 0574DQ) at substantially higher price . The 3-nitro-azepane analog 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane has even sparser commercial representation .

Supplier diversity Commercial availability Procurement risk

Purity Specification Consistency: 95% Minimum Across Major Suppliers with Option for 98% Grade

All major suppliers of the target compound specify a minimum purity of 95%, with certain vendors such as Leyan offering 98% purity . This cross-supplier consistency in purity specification is not uniformly observed across analogs; for example, the benzylamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is listed at 95% by AK Scientific but lacks a 98% upgrade option. The dimethylamide analog is largely available at 95% but with fewer total supplier listings . The availability of a 98% purity grade for the target compound supports higher-confidence quantitative biological assays where impurities at the 5% level could confound dose-response interpretations.

Purity specification Quality control Reproducibility

Optimal Procurement and Application Scenarios for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one


Fragment-Based Drug Discovery and Lead Optimization Campaigns

With MW = 223.28, XLogP3 = 0.5, and only 2 rotatable bonds, this compound is ideally suited as a fragment hit for screening against protein targets where balanced polarity and minimal conformational entropy are desired [1]. Its 3-amino-1,2,4-triazole core is a recognized pharmacophore in kinase inhibitor design, while the azepane ring provides a conformationally distinct amide presentation compared to piperidine or pyrrolidine fragments.

Structure–Activity Relationship Studies on Catalase or Heme-Enzyme Inhibition

Given that 3-amino-1,2,4-triazole is a well-characterized irreversible catalase inhibitor (IC₅₀ = 0.059 μM against thyroid peroxidase) [1], the azepane-acetamide derivative offers a modular scaffold for probing how N-substitution at the triazole 1-position modulates potency, selectivity, and cellular permeability in catalase-related pathways.

Chemical Biology Probe Development Requiring Multi-Supplier Sourcing Assurance

The compound's availability from ≥5 independent commercial suppliers ensures continuity of supply for multi-year probe development programs [1]. The 98% purity upgrade option further supports quantitative biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) where compound purity directly affects Kd determination accuracy.

Synthetic Chemistry: Scaffold for Late-Stage Diversification via the 3-Amino Handle

The free 3-amino group on the triazole ring permits further derivatization (acylation, sulfonylation, reductive amination, urea formation) without perturbing the azepane-amide motif [1]. This orthogonal reactivity is advantageous for parallel library synthesis where the azepane ring remains constant while the 3-amino substituent is systematically varied.

Quote Request

Request a Quote for 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.